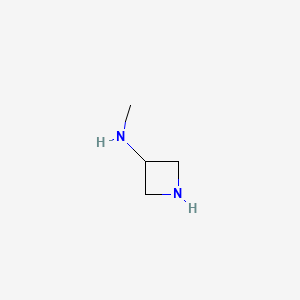

N-methylazetidin-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPTWMKTGPWPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435457 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247069-31-4 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methylazetidin 3 Amine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine core is a critical step in the synthesis of N-methylazetidin-3-amine. Various innovative methods have been developed to efficiently create this strained four-membered ring system.

Cyclization Reactions

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the azetidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. Common approaches include the nucleophilic substitution of a leaving group at the γ-position by an amine. For instance, the cyclization of γ-haloamines or γ-amino alcohols (after activation of the hydroxyl group) under basic conditions is a classical method. researchgate.net More advanced cyclization strategies continue to be developed to improve efficiency and substrate scope. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been reported as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.gov

Strain-Release Homologation of Azabicyclobutanes

A modern and powerful approach to synthesizing functionalized azetidines involves the strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs). nih.govacs.org These highly strained bicyclic compounds serve as versatile intermediates that can react with a variety of nucleophiles and electrophiles to generate substituted azetidines. The high ring strain of ABBs drives the ring-opening reaction, allowing for the introduction of diverse functional groups at the C3 position of the azetidine ring. arkat-usa.org This methodology has been successfully applied to the modular synthesis of azetidines through the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters, which undergoes a 1,2-migration to relieve ring strain and form the azetidinyl boronic ester. bris.ac.uk

Aza-Paternò-Büchi Reaction

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine skeleton. nih.govresearchgate.net This photochemical reaction has been explored for both intermolecular and intramolecular variants to construct functionalized azetidines. nih.gov Recent advancements have focused on utilizing visible light-mediated processes, which provide milder reaction conditions. For example, the visible-light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes has been developed, expanding the scope of this transformation. nih.gov Similarly, ketone-derived sulfonylimines have been successfully employed in visible-light-mediated aza Paternò-Büchi reactions with activated alkenes to form 2,2-disubstituted monocyclic azetidines. acs.org

Metal-Catalyzed Cyclization Approaches (e.g., Pd(II)-catalyzed C(sp³)–H Amination)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines, particularly through C-H activation strategies. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been shown to be an efficient method for the construction of the azetidine ring. rsc.orgacs.org This approach involves the directed activation of a C(sp³)–H bond at the γ-position of an amine derivative, followed by reductive elimination to form the C-N bond and close the ring. organic-chemistry.org This methodology has been utilized in the synthesis of complex polycyclic azetidines and has demonstrated good functional group tolerance. acs.orgresearchgate.net The use of a picolinamide (B142947) (PA) directing group has been instrumental in the success of these transformations. organic-chemistry.org

Horner–Wadsworth–Emmons (HWE) Reaction in Azetidin-3-one (B1332698) Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a key step in the synthesis of azetidin-3-ones, which are valuable precursors for this compound. nih.gov The HWE reaction involves the olefination of a carbonyl compound with a phosphonate (B1237965) carbanion to form an α,β-unsaturated ester. wikipedia.orgorganic-chemistry.org In the context of azetidine synthesis, N-protected azetidin-3-ones can be reacted with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to yield methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov This α,β-unsaturated ester can then undergo further transformations, such as conjugate addition of an amine, to introduce the desired amino group at the 3-position.

N-Methylation and Amination Techniques

Once the azetidine ring is formed, subsequent functionalization is required to introduce the methyl group on the nitrogen atom and the amino group at the 3-position.

A direct and efficient method for the synthesis of azetidine-3-amines involves the selective displacement of a suitable leaving group at the 3-position with an amine. For instance, the reaction of 1-benzhydryl-3-mesyloxyazetidine with various primary and secondary amines, including methylamine (B109427), can provide the corresponding 3-aminoazetidine derivatives. rsc.org

For the introduction of the methyl group onto the ring nitrogen, standard N-alkylation methods can be employed. If the azetidine nitrogen is unprotected, it can be methylated using reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, reductive amination of an azetidin-3-one with methylamine and a reducing agent like sodium triacetoxyborohydride (B8407120) can simultaneously introduce both the methylamino group at the 3-position and potentially protect the ring nitrogen, depending on the reaction conditions and substrate.

A single-step synthesis of azetidine-3-amines has also been reported, which can be adapted for the synthesis of this compound by using methylamine as the nucleophile. This method offers a streamlined approach to these valuable building blocks. figshare.com

Interactive Data Table: Comparison of Azetidine Ring Formation Strategies

| Methodology | Key Reactants | Reaction Type | Advantages | Key References |

| Cyclization Reactions | γ-Haloamines, cis-3,4-Epoxy amines | Intramolecular Nucleophilic Substitution/Aminolysis | Well-established, good for simple azetidines | nih.gov, researchgate.net |

| Strain-Release Homologation | 1-Azabicyclo[1.1.0]butanes, Boronic esters | Ring-opening/Homologation | High modularity, access to diverse functional groups | nih.gov, acs.org, bris.ac.uk |

| Aza-Paternò-Büchi Reaction | Imines, Alkenes | [2+2] Photocycloaddition | Direct formation of the azetidine ring, stereocontrol possible | nih.gov, researchgate.net, acs.org, nih.gov |

| Pd(II)-catalyzed C(sp³)–H Amination | Amines with directing groups | C-H Activation/Amination | High efficiency, good functional group tolerance | rsc.org, acs.org, organic-chemistry.org, acs.org |

| HWE Reaction for Precursors | Azetidin-3-ones, Phosphonate esters | Olefination | Access to key azetidin-3-ylidene intermediates | nih.gov, wikipedia.org, organic-chemistry.org |

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, this strategy commonly employs azetidin-3-one as the carbonyl precursor and methylamine as the nitrogen source.

A critical component of reductive amination is the choice of reducing agent. The agent must selectively reduce the imine or iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reagent for this transformation due to its mild nature and pH-dependent reactivity. researchgate.netwikipedia.org It is most effective under slightly acidic conditions (pH ~7), which facilitate the formation of the iminium ion, the actual substrate for the reduction. researchgate.netwikipedia.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration to form the iminium ion, which is then reduced by a hydride transfer from the cyanoborohydride. youtube.comyoutube.com

Other reducing agents have also been successfully employed in reductive amination protocols. Sodium triacetoxyborohydride (NaBH(OAc)3) is another mild and selective agent that is often preferred for its non-toxic byproducts and effectiveness in various solvents. researchgate.netorganic-chemistry.org The choice of reagent can be tailored based on the specific substrate and desired reaction conditions.

| Reducing Agent | Chemical Formula | Key Characteristics | Typical Solvents |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selective for iminium ions over ketones/aldehydes; requires pH control. wikipedia.orgchemicalbook.com | Methanol, Ethanol, THF |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild; does not require strict pH control; moisture sensitive. researchgate.netpurdue.edu | Dichloroethane (DCE), Tetrahydrofuran (THF) |

| α-Picoline-Borane | C₆H₁₀BN | Stable, non-hygroscopic solid; effective in various solvents including water. | Methanol, Water |

| Hydrogen (with catalyst) | H₂ | Requires a metal catalyst (e.g., Pd/C, PtO₂); can be used for large-scale synthesis. youtube.com | Methanol, Ethanol |

Tandem or one-pot procedures that combine reductive amination with N-methylation offer a highly efficient route to tertiary amines like this compound. semanticscholar.org These processes streamline synthesis by avoiding the isolation of intermediate primary or secondary amines, thereby saving time and resources. researchgate.net A common strategy involves the reaction of a primary amine with an excess of an aldehyde, such as formaldehyde (B43269), which serves as both the carbonyl component for imine formation and the source of the methyl group. researchgate.net

In this tandem approach, the primary amine first reacts with formaldehyde to form a secondary amine, which can then react with another molecule of formaldehyde to yield a tertiary amine, all within the same reaction vessel. semanticscholar.org This method is particularly cost-effective and atom-economical. Various catalytic systems, including those based on iron, ruthenium, or palladium, have been developed to facilitate this transformation under manageable conditions. semanticscholar.orgresearchgate.netnih.gov

| Catalyst System | Methyl Source (C1) | Reducing Agent | Key Features |

|---|---|---|---|

| Fe₂O₃/NGr@C | Paraformaldehyde | In situ (from formaldehyde) | Heterogeneous iron catalyst, avoids external hydrogen pressure. researchgate.net |

| Ni/NiO@C | (Not specified for tandem) | H₂ | Efficient for tandem synthesis from aldehydes and ammonia. semanticscholar.org |

| Ru/C | Formaldehyde | H₂ or Formic Acid | Broad substrate scope for N-dimethylation of primary amines. nih.gov |

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Classic metal-free method; formic acid acts as both acid source and reductant. youtube.com |

Alkylation of Azetidin-3-amine (B9764) Derivatives

An alternative pathway to this compound involves the direct alkylation of azetidin-3-amine or a suitable N-protected precursor. This classical method for C-N bond formation relies on the nucleophilic nature of the amine nitrogen, which attacks an electrophilic methylating agent. dtic.mil

Commonly used methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction typically requires the presence of a base to neutralize the acidic byproduct (e.g., hydroiodic acid) generated during the reaction. dtic.mil Without a base, the amine starting material would be protonated, forming an ammonium (B1175870) salt and losing its nucleophilicity. A significant challenge in this approach is controlling the degree of alkylation. The secondary amine product (this compound) can compete with the primary amine starting material for the alkylating agent, potentially leading to the formation of a quaternary ammonium salt as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Optimization of Enantiomeric Purity

While this compound itself is achiral, many of its more complex derivatives used in pharmaceuticals are chiral. Therefore, methods for obtaining enantiomerically pure compounds are of paramount importance. wvu.edu The production of single-enantiomer drugs is often required by regulatory agencies to ensure optimal efficacy and safety. wvu.edu Two powerful techniques for achieving high enantiomeric purity are dynamic kinetic resolution and chiral chromatography.

Dynamic Kinetic Resolution (DKR) is a sophisticated strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This contrasts with standard kinetic resolution, which has a maximum theoretical yield of 50% for the desired product. mdpi.comprinceton.edu DKR is applicable to racemic starting materials where the stereocenter is capable of inverting (racemizing) under the reaction conditions. wikipedia.org

The process works by combining a fast and continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the two enantiomers. mdpi.com A chiral catalyst, often an enzyme (like a lipase) or a metal complex, selectively reacts with one enantiomer much faster than the other. organic-chemistry.org As this "fast-reacting" enantiomer is consumed, the "slow-reacting" enantiomer is continuously converted into the fast-reacting one via the racemization process, allowing for its eventual conversion to the desired product. princeton.edu

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Maximum Theoretical Yield | 50% | 100% mdpi.com |

| Starting Material Requirement | Racemic mixture | Racemic mixture with an epimerizable stereocenter. wikipedia.org |

| Key Components | Chiral catalyst or reagent | Chiral catalyst + a catalyst/condition for racemization. organic-chemistry.org |

| Outcome | Separation of one enantiomer (as product) from the unreacted enantiomer | Conversion of the entire racemic mixture into a single enantiomeric product. nih.gov |

Chiral chromatography is a powerful and widely used technique for the separation and purification of enantiomers on both analytical and preparative scales. nih.govunife.it High-Performance Liquid Chromatography (HPLC) is the most common platform for this method. nih.gov The separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net

As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector of the CSP. nih.gov These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, or inclusion complexation, lead to the formation of transient diastereomeric complexes with different stabilities. wvu.edu Consequently, one enantiomer is retained on the column longer than the other, resulting in their separation into two distinct peaks. A variety of CSPs are commercially available, based on selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, allowing for the separation of a wide range of chiral compounds, including amines. nih.govunife.itnih.gov

| CSP Type | Chiral Selector | Typical Interaction Mechanism | Examples of Separated Amines |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole, π-π interactions | Primary, secondary, and tertiary amines. unife.it |

| Protein-based | Cellobiohydrolase (CBH), α₁-acid glycoprotein (B1211001) (AGP) | Hydrophobic and electrostatic interactions | Basic and amphiprotic drugs. |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | Inclusion complexation into the chiral cavity. nih.gov | Primary amines, aromatic amines. |

| Crown Ether-based | Chiral crown ethers | Host-guest complexation | Primary amines and amino acids. nih.gov |

Diastereomeric Salt Formationmagtech.com.cn

The synthesis of enantiomerically pure this compound and its derivatives is crucial for their application in pharmaceuticals. One of the classical and effective methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. researchgate.net

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent. This difference allows for their separation by fractional crystallization. researchgate.net Once a single diastereomer is isolated in high purity, the chiral amine can be recovered by treatment with a base to neutralize the chiral acid.

The efficiency of the resolution depends on several factors, including the choice of the resolving agent and the crystallization solvent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. Optimization of the solvent system is often required to maximize the solubility difference between the diastereomeric salts and achieve high enantiomeric excess (ee) in the final product. researchgate.net

Table 1: Examples of Chiral Resolving Agents for Amines This table is illustrative of common resolving agents used for amine resolution.

| Resolving Agent | Chemical Class |

| (R)-(-)-Mandelic acid | Chiral Carboxylic Acid |

| (S)-(+)-Mandelic acid | Chiral Carboxylic Acid |

| L-(+)-Tartaric acid | Chiral Carboxylic Acid |

| D-(-)-Tartaric acid | Chiral Carboxylic Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |

Industrial Production Methods and Scalability

While specific industrial-scale synthesis of this compound is not extensively detailed in public literature, feasible and scalable production routes can be designed based on established methods for synthesizing related 3-aminoazetidine derivatives. google.comresearchgate.net The synthesis of the azetidine ring itself presents challenges due to ring strain, but several practical approaches have been developed for industrial application. nih.govmedwinpublishers.com

A viable industrial strategy would prioritize cost-effective starting materials, robust reaction conditions, and purification methods that avoid chromatography, such as crystallization or distillation. A common and scalable approach for constructing the azetidine core involves the intramolecular cyclization of a 1,3-difunctionalized propane (B168953) derivative. google.com

A plausible multi-step industrial synthesis of this compound is outlined below. This approach leverages a protective group strategy and common, scalable chemical transformations.

Proposed Industrial Synthesis Pathway:

Ring Formation: The synthesis would likely commence with the reaction of a suitable primary amine, such as benzylamine (B48309) (a readily available and easily removable protecting group), with epichlorohydrin (B41342) or a related 1,3-dihalopropan-2-ol to form N-benzyl-azetidin-3-ol. This cyclization is a key step and has been implemented on a large scale for similar structures. nih.gov

Oxidation: The resulting N-benzyl-azetidin-3-ol can be oxidized to the corresponding ketone, N-benzyl-azetidin-3-one, using scalable oxidation protocols like Swern or Dess-Martin oxidation, or potentially more cost-effective catalytic methods suitable for industrial production.

Reductive Amination: The key C-N bond is formed via reductive amination of N-benzyl-azetidin-3-one with methylamine. This is a highly efficient and widely used industrial reaction. A variety of reducing agents can be employed, from borohydride (B1222165) reagents on a smaller scale to catalytic hydrogenation (e.g., using a palladium or nickel catalyst) for large-scale production, which is often preferred for its cost-effectiveness and lower waste generation.

Deprotection: The final step involves the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenolysis (hydrogen gas with a palladium on carbon catalyst). This method is clean, high-yielding, and standard practice in industrial pharmaceutical synthesis, leaving the final product, this compound.

Each step in this proposed pathway is based on well-understood and scalable chemical reactions. The intermediates are often crystalline solids, which facilitates purification by filtration and avoids costly chromatographic methods. researchgate.net Patents for various azetidine derivatives describe similar streamlined processes that have been successfully scaled to produce multi-kilogram quantities, indicating the industrial feasibility of this approach. google.comgoogle.com

The following table details the proposed scalable synthesis route.

| Step | Reaction | Reagents and Conditions | Scalability Considerations |

| 1 | Azetidine Ring Formation | Benzylamine, Epichlorohydrin, Base | Utilizes inexpensive starting materials; exothermic reaction requires careful temperature control on a large scale. |

| 2 | Oxidation | N-benzyl-azetidin-3-ol, Oxidizing agent (e.g., catalytic oxidation) | Catalytic methods are preferred for cost and waste reduction. Batch or continuous flow processes can be implemented. |

| 3 | Reductive Amination | N-benzyl-azetidin-3-one, Methylamine, H₂, Catalyst (e.g., Pd/C) | Catalytic hydrogenation is highly scalable and atom-economical. Requires high-pressure reactor systems. |

| 4 | Deprotection | N-benzyl-N-methylazetidin-3-amine, H₂, Catalyst (e.g., Pd/C) | Standard, clean, and high-yielding industrial process. Catalyst recovery and reuse are important for cost-efficiency. |

Spectroscopic Characterization and Structural Elucidation of N Methylazetidin 3 Amine Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of N-methylazetidin-3-amine analogues. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms in the molecule.

For the this compound core, characteristic chemical shifts are expected. The protons on the azetidine (B1206935) ring typically appear in the range of 2.0-4.0 ppm. Specifically, the protons on carbons adjacent to the ring nitrogen (C2 and C4) are deshielded and would resonate further downfield than the protons at C3. The N-methyl protons would present as a singlet, typically around 2.2-2.5 ppm. The methine proton at the C3 position, attached to the amino group, would also have a distinct chemical shift.

In the ¹³C NMR spectrum, the carbons of the azetidine ring adjacent to the nitrogen (C2 and C4) are expected to resonate at approximately 50-65 ppm. The C3 carbon, bearing the amino group, would appear at a slightly different shift in a similar region, while the N-methyl carbon signal would be found further upfield, typically in the 35-45 ppm range.

While specific experimental data for this compound is not widely published in readily accessible literature, data from closely related analogues, such as N-protected azetidines, provide valuable comparative insights. For example, the spectroscopic data for 1-tert-Butoxycarbonyl-2-phenylazetidine has been reported. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for 1-tert-Butoxycarbonyl-2-phenylazetidine rsc.org Note: This compound is an analogue. Chemical shifts for this compound would differ based on its specific substitution pattern.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azetidine-CHPh | 5.18 (m) | 65.6 |

| Azetidine-CH₂ (α to N) | 3.99 (t-like) | 46.4 |

| Azetidine-CH₂ (β to N) | 2.13 (m), 2.62 (m) | 25.6 |

| Boc-C(CH₃)₃ | 1.22-1.44 (m) | 28.2 (CH₃), 79.4 (C) |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the precise connectivity of the molecular framework.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For an this compound analogue, HMBC would be crucial for confirming the position of substituents. For instance, a correlation between the N-methyl protons and the C2 and C4 carbons of the azetidine ring would definitively establish the methyl group's attachment to the ring nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. In substituted azetidines, NOESY can reveal the relative orientation of substituents on the four-membered ring. For example, a NOESY correlation between a proton on the N-methyl group and a specific proton on the azetidine ring would indicate their spatial proximity. researchgate.netresearchgate.net

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4 | Confirms proton-proton coupling within the azetidine ring. |

| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, N-CH₃ ↔ N-CH₃ | Assigns protons to their directly attached carbons. |

| HMBC | N-CH₃ (¹H) ↔ C2, C4 (¹³C) | Confirms the N-methyl group is attached to the ring nitrogen. |

| HMBC | H2, H4 (¹H) ↔ C3 (¹³C) | Confirms connectivity between the ring carbons. |

| NOESY | N-CH₃ (¹H) ↔ H2, H4 (¹H) | Shows spatial proximity between the methyl group and protons on the ring. |

While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) spectroscopy analyzes molecules in their native, rigid crystalline forms. preprints.org This technique is particularly valuable for studying the hydrochloride salts of amines like this compound, which are often crystalline solids.

In the solid state, factors such as crystal packing and specific intermolecular interactions (e.g., hydrogen bonding) can lead to different chemical shifts compared to the solution state. ssNMR can reveal information about:

Polymorphism: Different crystalline forms of the same compound can be distinguished by their unique ssNMR spectra.

Conformation: The precise conformation of the azetidine ring and its substituents in the crystal lattice can be determined.

Intermolecular Interactions: Proximity between molecules in the crystal lattice can be probed, providing insights into the crystal packing arrangement.

Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. preprints.orgethz.ch

Computational chemistry provides a powerful method for predicting NMR chemical shifts, which can then be compared with experimental data to aid in structural elucidation. mdpi.com Density Functional Theory (DFT) is a commonly employed quantum mechanical method for this purpose. github.io

The process typically involves:

Generating a 3D model of the proposed structure of the this compound analogue.

Performing a geometry optimization to find the lowest energy conformation of the molecule.

Calculating the NMR shielding tensors for each nucleus using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted spectrum can be compared with the experimental one. A strong correlation between the calculated and observed chemical shifts provides compelling evidence for the proposed structure. This approach is particularly useful for distinguishing between isomers, where ¹H and ¹³C NMR spectra might be very similar. mdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. It can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₄H₁₀N₂. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated value provides unambiguous confirmation of the compound's elemental composition. rsc.org This is essential for distinguishing it from any potential isomers that have the same nominal mass but a different atomic composition.

Interactive Data Table: Calculated Exact Mass for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

The measured mass from an HRMS instrument (e.g., via ESI-TOF) would be compared to this value. A result such as "found 86.0844" would confirm the molecular formula C₄H₁₀N₂. rsc.org

Chiral Analytical Techniques

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound and its analogues. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely utilized technique for this purpose, enabling the separation and quantification of individual enantiomers within a racemic mixture.

Chiral HPLC methods for the enantiomeric resolution of this compound and its analogues can be broadly categorized into two main strategies: direct and indirect separation. The choice of method often depends on the specific properties of the analyte, including its chromophoric characteristics and the availability of suitable chiral stationary phases (CSPs).

Direct Chiral HPLC Separation

Direct methods involve the use of a chiral stationary phase that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly effective for the separation of a wide range of chiral compounds, including amines and heterocyclic structures. mdpi.commdpi.com For the analysis of this compound analogues, columns like those packed with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are often employed.

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. Typically, a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and an alcohol, like isopropanol (B130326) or ethanol, is used. researchgate.net A small amount of an amine modifier, for instance, diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and residual silanol (B1196071) groups on the stationary phase surface. nih.gov

The research findings for a hypothetical direct chiral HPLC separation of a racemic N-substituted azetidin-3-amine (B9764) analogue are presented in the interactive data table below. This table illustrates the effect of varying the mobile phase composition on the retention times (t R1, t R2), resolution (R s), and separation factor (α) of the two enantiomers.

Interactive Data Table: Direct Chiral HPLC Separation of a Racemic N-Substituted Azetidin-3-Amine Analogue

Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)

Flow Rate: 1.0 mL/min

Detection: UV at 220 nm

Temperature: 25 °C

| Mobile Phase (Hexane:Isopropanol:DEA) | t R1 (min) | t R2 (min) | Resolution (R s) | Separation Factor (α) |

| 90:10:0.1 | 8.54 | 9.82 | 2.15 | 1.15 |

| 85:15:0.1 | 7.21 | 8.08 | 1.89 | 1.12 |

| 80:20:0.1 | 6.33 | 6.90 | 1.52 | 1.09 |

Indirect Chiral HPLC Separation

Indirect methods are employed when direct separation is challenging, often due to the analyte's lack of a suitable chromophore for UV detection or poor interaction with available CSPs. This approach involves the pre-column derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral HPLC column, typically a reversed-phase C18 column.

A common CDA for primary and secondary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine. The resulting diastereomeric isoindolinone derivatives are highly fluorescent, enabling sensitive detection. Another approach involves the use of chiral acid chlorides, like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form stable diastereomeric amides.

The following interactive data table presents representative research findings for the indirect chiral HPLC analysis of a racemic azetidin-3-amine analogue after derivatization with a generic chiral derivatizing agent.

Interactive Data Table: Indirect Chiral HPLC Separation of a Derivatized Racemic Azetidin-3-Amine Analogue

Column: C18 (150 x 4.6 mm, 5 µm)

Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

Flow Rate: 0.8 mL/min

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm)

| Diastereomer | Retention Time (min) | Resolution (R s) |

| Diastereomer 1 | 10.25 | 3.50 |

| Diastereomer 2 | 12.10 |

The successful application of chiral HPLC is fundamental for determining the enantiomeric excess (ee) of synthesized this compound analogues, which is crucial for establishing structure-activity relationships and ensuring the quality of enantiomerically pure compounds. acs.org

Computational Chemistry and Molecular Modeling of N Methylazetidin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of N-methylazetidin-3-amine, SAR studies aim to identify the key structural features that govern their potency, selectivity, and pharmacokinetic properties. These studies typically involve the synthesis and biological evaluation of a series of analogs, where systematic modifications are made to the parent molecule. nih.gov

The general approach to SAR for this compound derivatives would involve modifications at several key positions, including the N-methyl group, the amino group at the 3-position, and potentially substituents on the azetidine (B1206935) ring itself. By correlating these structural changes with observed biological activity, researchers can build a qualitative understanding of the molecular requirements for a desired pharmacological effect. For instance, a study on azetidine-containing dipeptides as HCMV inhibitors highlighted that substitutions at the N- and C-terminus, as well as the C-terminal side-chain, were critical for antiviral activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more quantitative approach to SAR, where statistical methods are used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity). The goal of QSAR is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each analog and then using techniques like multiple linear regression or partial least squares to build a predictive model. A study on benzoxazole (B165842) bearing azetidinone derivatives demonstrated that 3D-QSAR models could reveal that the addition of bulky groups on a phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | LogP | Molar Refractivity | Electronic Parameter (σ) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Derivative 1 | 1.2 | 45.3 | 0.1 | 5.2 | 5.5 |

| Derivative 2 | 1.5 | 48.1 | 0.2 | 3.8 | 3.6 |

| Derivative 3 | 0.9 | 42.5 | -0.1 | 8.1 | 8.3 |

| Derivative 4 | 1.8 | 51.2 | 0.3 | 2.5 | 2.7 |

This table presents hypothetical data for illustrative purposes.

Steric and Electronic Modifications in SAR Analysis

The systematic modification of steric and electronic properties is a cornerstone of SAR analysis. In the context of this compound derivatives, this would involve introducing substituents with varying sizes, shapes, and electronic characteristics to probe the binding pocket of the target protein.

Steric Modifications: The size and shape of a molecule are critical for its ability to fit into a binding site. Introducing bulky or sterically hindered groups can help to map the boundaries of the pocket. For example, replacing the N-methyl group with larger alkyl groups (ethyl, propyl, etc.) or introducing substituents on the azetidine ring would provide insights into the steric tolerance of the receptor.

Electronic Modifications: The electronic properties of a molecule, such as its charge distribution and ability to form hydrogen bonds, are crucial for binding affinity. Modifying the this compound scaffold with electron-donating or electron-withdrawing groups can alter its interaction with key amino acid residues in the target protein. For example, substituting the amine with amides or sulfonamides would change the hydrogen bonding capabilities and electronic nature of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a small molecule (ligand), such as an this compound derivative, binds to the active site of a target protein. nih.gov

The process involves generating a large number of possible conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each conformation. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. frontiersin.org

Receptor Binding Pocket Interactions

The primary output of a molecular docking simulation is a detailed picture of the interactions between the ligand and the amino acid residues lining the binding pocket of the receptor. For this compound derivatives, docking studies could reveal, for instance, that the amino group at the 3-position forms a crucial hydrogen bond with a specific aspartate or glutamate (B1630785) residue in the active site. The N-methyl group might fit into a small hydrophobic pocket, and the azetidine ring itself could make van der Waals contacts with surrounding residues.

A theoretical docking study of an azetidine derivative against Hepatitis C virus (HCV) NS5B and Norovirus proteins suggested its potential as an inhibitor by identifying key interactions within the binding sites. researchgate.net

Table 2: Example of Predicted Interactions from Molecular Docking

| Derivative | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| This compound | Asp121, Tyr82 | Hydrogen Bond, Pi-Pi Stacking | -7.5 |

| Analog A (with phenyl group) | Asp121, Tyr82, Phe210 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic | -8.9 |

| Analog B (with hydroxyl group) | Asp121, Tyr82, Ser150 | Hydrogen Bond, Pi-Pi Stacking, Hydrogen Bond | -8.2 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. nih.gov MD simulations use Newton's laws of motion to simulate the movements of atoms and molecules over time, allowing researchers to observe the flexibility of the protein and the ligand and to assess the stability of the binding mode predicted by docking. nih.gov

For this compound derivatives, an MD simulation could be used to verify that the key interactions identified in docking are maintained over a period of nanoseconds to microseconds. It can also reveal the role of water molecules in mediating the interaction and provide insights into conformational changes that may occur upon ligand binding.

Ligand-Receptor Binding Affinity Prediction

One of the key applications of MD simulations in drug design is the prediction of ligand-receptor binding affinities. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can be used to calculate the free energy of binding from the MD simulation trajectory. These methods provide a more accurate estimation of binding affinity than the scoring functions used in molecular docking.

By performing MD simulations and binding free energy calculations for a series of this compound derivatives, researchers can obtain a quantitative ranking of their potencies, which can then be used to prioritize compounds for synthesis and biological testing. A study on an azetidine derivative showed that MD simulations and MM/PBSA calculations predicted binding energies of -18.34 kJ/mol and -16.10 kJ/mol for two different viral targets, suggesting its potential as an inhibitor. researchgate.net

Conformational Analysis and Molecular Rigidity Assessment

The conformational landscape of this compound derivatives is fundamentally governed by the four-membered azetidine ring. Unlike more flexible acyclic or larger cyclic systems, the azetidine core imparts significant molecular rigidity. This conformational constraint is a desirable feature in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govnih.gov

Computational studies, typically employing quantum mechanics (QM) methods or sophisticated molecular mechanics force fields, are used to explore the conformational preferences of this scaffold. The primary conformational variable in the azetidine ring is its puckering. The ring is not perfectly planar and can exist in puckered conformations, which are characterized by a defined puckering amplitude and phase. The substituents on the ring, namely the N-methyl group at the 1-position and the amine-containing substituent at the 3-position, play a crucial role in determining the lowest energy conformation.

Key aspects of the conformational analysis include:

Substituent Orientation: The orientation of the N-methyl group and the side chain at the 3-amino position relative to the ring is analyzed. Rotational barriers around key single bonds (e.g., the C3-N bond) are calculated to identify preferred rotamers.

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds or steric clashes between the substituents and the ring atoms, are evaluated to understand their impact on conformational stability.

The inherent rigidity of the azetidine core means that derivatives often occupy a well-defined and predictable region of conformational space. This assessment is vital for understanding structure-activity relationships (SAR), as it helps rationalize why certain derivatives exhibit higher potency than others by correlating their preferred three-dimensional structure with the binding pocket of a target protein. nih.gov

Table 1: Hypothetical Conformational Energy Profile of a Phenyl-Substituted this compound Derivative This table illustrates the type of data generated from a conformational analysis, showing the relative energies of different ring puckering states and substituent orientations.

| Conformer ID | Ring Puckering State | N-Methyl Orientation | C3-Side Chain Dihedral (τ) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | Puckered (15°) | Equatorial | 60° (gauche) | 0.00 | 75.1 |

| Conf-2 | Puckered (15°) | Equatorial | 180° (anti) | 0.85 | 19.8 |

| Conf-3 | Puckered (12°) | Axial | 65° (gauche) | 2.10 | 4.5 |

| Conf-4 | Planar | - | 175° (anti) | 4.50 | 0.6 |

Free Energy Perturbation (FEP) Calculations

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of a series of closely related ligands to a common biological target. mavenrs.comvu.nl In the context of drug discovery involving this compound derivatives, FEP serves as a powerful tool to accurately predict the impact of chemical modifications on binding potency, thereby guiding lead optimization efforts. mavenrs.comnih.gov

The FEP methodology involves creating a thermodynamic cycle that connects two ligands (e.g., Ligand A and Ligand B) through a non-physical, "alchemical" transformation. vu.nl This transformation is simulated computationally twice: once with the ligands free in solvent and once with the ligands bound to the protein target. The difference between the free energy changes of these two transformations yields the relative binding free energy (ΔΔG_bind). drugdesigndata.org

ΔΔG_bind = ΔG_bound - ΔG_solvent

A typical FEP workflow for optimizing an this compound-based inhibitor would involve:

System Setup: High-quality structures of the protein-ligand complex are required, often obtained from X-ray crystallography. columbia.edu

Perturbation Map: A series of proposed chemical modifications to the parent molecule are mapped out. These are typically small changes, such as adding or removing a methyl group, changing a phenyl ring to a pyridine, or altering a substituent to improve properties like solubility or selectivity. columbia.edu

Molecular Dynamics Simulations: Extensive molecular dynamics (MD) simulations are run to sample the conformational space of the system as one ligand is gradually perturbed into the next. drugdesigndata.org Enhanced sampling techniques are often employed to ensure convergence. columbia.edu

Analysis: The simulation data is analyzed to calculate the free energy differences, which are then compared with experimental binding data (e.g., IC50 or Ki values) to validate the model. nih.gov

FEP calculations can provide predictions with an accuracy often better than 1 kcal/mol, which translates to less than a 10-fold error in binding affinity. vu.nl This level of accuracy is invaluable for prioritizing the synthesis of the most promising compounds, saving significant time and resources in the drug discovery pipeline. mavenrs.comnih.gov

Table 2: Example of a Prospective FEP Calculation for a Series of this compound Derivatives Targeting a Kinase This table provides a hypothetical example of how FEP results are used to guide chemical modifications. The calculated ΔΔG predicts the change in binding affinity relative to a reference compound, allowing researchers to prioritize which new analogs to synthesize.

| Compound ID | Modification from Reference | FEP Calculated ΔΔG (kcal/mol) | Predicted Affinity Change | Experimental IC50 (nM) |

| Ref-01 | Reference (R = H) | 0.0 | - | 150 |

| Mod-02 | R = -F (para) | -1.10 | ~7.5x tighter | 22 |

| Mod-03 | R = -Cl (para) | -0.95 | ~5.5x tighter | 31 |

| Mod-04 | R = -CH3 (para) | +0.50 | ~2.2x weaker | 310 |

| Mod-05 | R = -OCH3 (meta) | -0.20 | ~1.5x tighter | 115 |

Biological and Pharmaceutical Research Applications of N Methylazetidin 3 Amine Scaffolds

Role as Pharmaceutical Intermediates and Building Blocks

N-methylazetidin-3-amine is a valued intermediate in pharmaceutical synthesis due to its distinct chemical properties. The molecule contains two amine groups with different reactivities—a secondary amine within the azetidine (B1206935) ring and a primary N-methylamine substituent—which allows for selective chemical modifications. This dual functionality enables its use in a variety of synthetic transformations, including nucleophilic substitutions, reductive aminations, and N-acylations, to construct more elaborate drug candidates.

The azetidine ring itself is a key feature. Its high degree of sp3-hybridization introduces a rigid, three-dimensional character into molecules, which is a desirable trait in modern drug design for improving target specificity and pharmacokinetic profiles. researchgate.net As a building block, it provides a compact and structurally constrained core that medicinal chemists can use to orient other pharmacophoric groups in a precise spatial arrangement. This controlled geometry is crucial for optimizing interactions with biological targets such as enzymes and receptors. The synthesis of various drug-like scaffolds often leverages such accessible and functionalized azetidines to explore new chemical space. researchgate.net

Drug Discovery and Development Initiatives

The this compound scaffold is featured in numerous drug discovery programs, contributing to the development of novel therapeutics across different disease areas. Its incorporation is a strategic choice to enhance potency, selectivity, and drug-like properties.

The azetidine framework is a component of various novel therapeutic agents being investigated for a range of diseases. Researchers have successfully incorporated this scaffold into molecules designed as potent and selective inhibitors of key biological targets.

Antibacterial Agents: Azetidine derivatives have shown significant promise as antibacterial agents. medwinpublishers.com A series of azetidine compounds demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govacs.org

Elastase Inhibitors: Azetidine-2,4-diones, which are structurally related to this compound, have been developed as scaffolds for designing inhibitors of human neutrophil elastase, a protein implicated in inflammatory diseases. researchgate.net

In medicinal chemistry, the development of drug analogues is a fundamental strategy to optimize a lead compound's efficacy and safety. Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to observe the effect on its biological activity. academie-sciences.frpolyu.edu.hk The this compound scaffold provides a stable core upon which various substituents can be attached and modified.

By keeping the azetidine moiety constant, chemists can synthesize a library of derivatives by altering other chemical groups. For example, in the development of kinase inhibitors, researchers might attach different aromatic or heterocyclic groups to the amine functions of the azetidine scaffold. nih.gov These analogues are then tested to determine which modifications lead to improved potency, greater selectivity for the target kinase over others, or better pharmacokinetic properties. This iterative process of synthesis and biological evaluation is crucial for refining a drug candidate. dundee.ac.uk

The incorporation of an azetidine ring, such as that in this compound, can have a profound and beneficial impact on a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Compared to the more commonly used five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines), the smaller, more rigid azetidine ring offers distinct advantages. researchgate.net

These advantages include:

Improved Metabolic Stability: The strained ring can be less susceptible to metabolic enzymes that would typically degrade larger, more flexible structures.

Enhanced Solubility: The nitrogen atom in the ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule, which is critical for oral absorption and formulation.

Improved Membrane Permeability: Masking the highly basic nature of amines through their incorporation into prodrugs is a common strategy to improve penetration across biological membranes. nih.gov The azetidine structure can be part of such strategies to optimize a drug's ability to reach its target site.

Drug resistance is a major obstacle in treating diseases ranging from bacterial infections to cancer. The development of novel scaffolds that can circumvent resistance mechanisms is a critical area of research. Azetidine-containing molecules have shown potential in this regard.

A significant finding is the efficacy of a series of azetidine derivatives against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). nih.govacs.org These compounds were found to inhibit mycolate assembly, a crucial part of the bacterial cell envelope, and notably, they did not lead to the development of detectable resistance in mycobacterial model organisms. nih.govacs.org

In oncology, resistance to targeted therapies often emerges. One strategy to overcome this is through combination therapy. For example, resistance to EGFR inhibitors in non-small-cell lung cancer can be associated with the activation of JAK/STAT signaling. Selective JAK1 inhibitors, whose development can involve scaffolds like azetidine, have been shown to enhance the antitumor activity of EGFR inhibitors, representing a viable approach to overcoming treatment resistance. nih.gov Furthermore, the azetidin-2-one (B1220530) (β-lactam) ring is the core structure of a major class of antibiotics, and a key strategy to fight resistance is the development of β-lactamase inhibitors that protect these antibiotics from bacterial enzymes. researchgate.net

Targeted Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have been designed to interact with specific biological targets, leading to defined mechanisms of action. The structural information from these compounds provides a clear basis for their therapeutic effects.

The table below summarizes the targeted activities and mechanisms for several classes of compounds that incorporate azetidine scaffolds.

| Therapeutic Class | Biological Target(s) | Mechanism of Action |

| Anti-tubercular Agents | Mycolate Biosynthesis Pathway | These compounds interfere with the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope, leading to bactericidal activity. nih.govacs.org |

| Kinase Inhibitors | Protein Kinases (e.g., JAK1, CDKs, PI3K) | These molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. This action blocks the transfer of phosphate (B84403) to substrate proteins, thereby inhibiting the signaling pathway responsible for cell proliferation and survival. nih.govnih.govmdpi.com |

| Elastase Inhibitors | Human Neutrophil Elastase, Proteinase-3 | These inhibitors function by acylating the active site serine residue of the elastase enzyme. This covalent modification inactivates the enzyme, preventing it from degrading proteins and contributing to inflammation. researchgate.net |

Enzyme and Receptor Modulation

The this compound scaffold, and the broader class of azetidine-containing compounds, have garnered significant interest in medicinal chemistry due to their unique structural properties. The strained four-membered ring imparts a degree of conformational rigidity that can be advantageous for specific and high-affinity binding to biological targets. This rigidity, combined with the versatile substitution patterns possible on the azetidine ring, allows for the development of potent and selective modulators of various enzymes and receptors. Researchers have explored the incorporation of this scaffold into molecules targeting a wide array of proteins implicated in human disease, leading to the discovery of novel inhibitors and ligands with promising therapeutic potential.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of several monoamine neurotransmitters, most notably dopamine (B1211576). nih.gov Inhibition of MAO-B increases the levels of dopamine in the brain, a strategy that has proven effective for the treatment of neurodegenerative conditions, particularly Parkinson's disease. nih.govmdpi.com Selective MAO-B inhibitors are sought after to avoid the side effects associated with the inhibition of the MAO-A isoform, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine (B21549) from food. nih.gov

The active site of MAO-B features a two-site cavity structure, comprising an entrance cavity and a substrate cavity, which is narrower and more protracted than that of MAO-A. nih.gov This structural difference allows for the design of selective inhibitors. Key amino acid residues, including Tyr398 and Tyr435, form an "aromatic cage" that is crucial for inhibitor binding, while interactions with residues like Tyr326 are reported to be essential for selectivity. nih.govmdpi.com The development of new scaffolds for reversible and selective MAO-B inhibitors is an active area of research aimed at improving the effectiveness and safety of treatments for neurological disorders. mdpi.com While the azetidine moiety is a valuable scaffold in drug discovery for its conformational rigidity, specific research detailing derivatives of this compound as MAO-B inhibitors is not prominent in current scientific literature. nih.govmedwinpublishers.com Research has instead focused on other scaffolds, such as pyridazinobenzylpiperidine and quinolin-2-one, which have yielded potent and selective MAO-B inhibitors. mdpi.comnih.gov For instance, studies on pyridazinobenzylpiperidine derivatives identified compounds with potent, reversible, and selective MAO-B inhibitory activity, suggesting their potential as therapeutic agents. mdpi.com

Serotonin (B10506) Receptor (5-HT6R) Ligand Interactions

The serotonin 5-HT6 receptor (5-HT6R) is a G-protein coupled receptor found almost exclusively in the central nervous system (CNS), with high expression in regions associated with learning and memory, such as the hippocampus and cerebral cortex. mdpi.comnih.gov The 5-HT6R modulates multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are compromised in Alzheimer's disease (AD). nih.gov Consequently, 5-HT6R antagonists are considered a promising therapeutic target for the symptomatic treatment of cognitive deficits in AD and other CNS disorders. nih.govopenpharmaceuticalsciencesjournal.com

The design of potent and selective 5-HT6R ligands often focuses on incorporating key pharmacophoric features, such as a large hydrophobic area, a positive ionizable nitrogen, a hydrogen bond acceptor, and a central aromatic fragment. uni-saarland.de Many successful ligands are based on scaffolds like N-arylsulfonylindoles or 1,3,5-triazines. nih.govnih.gov For example, a series of 1,3,5-triazine (B166579) derivatives yielded potent 5-HT6R antagonists, with compounds like MST4 and its analog, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, exhibiting high affinity for the receptor with Ki values of 11 nM and 13 nM, respectively. nih.govresearchgate.net While azetidine-containing structures are recognized for their broad pharmacological potential, the available research does not prominently feature the this compound scaffold in the context of high-affinity 5-HT6R ligands. nih.govmedwinpublishers.com

Dopamine Antagonistic Activity

Azetidine scaffolds have been successfully incorporated into the design of dopamine receptor antagonists and modulators of dopamine transport. researchgate.netnih.gov Dopamine antagonists, which block dopamine receptors (e.g., D2, D3, D4), are cornerstone treatments for schizophrenia and other psychotic disorders. wikipedia.org Additionally, inhibitors of the vesicular monoamine transporter 2 (VMAT2) block the uptake of dopamine into synaptic vesicles, representing another mechanism to modulate dopaminergic neurotransmission. nih.gov

In one study, a series of azetidine derivatives with substitutions at the 3-position were evaluated for their affinity for D2 and D4 dopamine receptors. researchgate.net The research identified specific compounds with potent antagonistic activity, highlighting the utility of the azetidin-3-yl core in this context. researchgate.net Another line of research focused on reducing the central ring size of lobelane, a known VMAT2 inhibitor, to a four-membered azetidine ring. nih.gov This work produced novel cis- and trans-azetidine analogs that potently inhibited dopamine uptake into synaptic vesicles, with some analogs showing greater potency than the parent compound, lobelane. nih.gov These findings underscore the potential of azetidine-based structures as leads for developing new therapies for conditions involving dysregulated dopamine signaling. nih.gov

| Compound Name/Code | Target | Activity | Reference |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor | Most potent D2 antagonist in series | researchgate.net |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 Receptor | Most potent D4 antagonist in series | researchgate.net |

| cis-4-methoxy analog (22b) | VMAT2 | Ki = 24 nM | nih.gov |

| trans-methylenedioxy analog (15c) | VMAT2 | Ki = 31 nM | nih.gov |

Chemokine Receptor Modulation

Chemokine receptors, such as C-C chemokine receptor 2 (CCR2) and CCR3, are G-protein coupled receptors that play a critical role in mediating inflammatory responses by controlling the migration of immune cells like monocytes and macrophages. nih.gov Antagonists of these receptors are considered valuable therapeutic targets for a variety of inflammatory diseases. nih.gov The azetidine scaffold has been effectively utilized in the development of potent and selective chemokine receptor antagonists.

A novel series of 4-azetidinyl-1-aryl-cyclohexanes was discovered to be potent CCR2 antagonists. nih.gov Through systematic optimization of the structure-activity relationship (SAR), researchers were able to identify compounds with high binding affinity for human CCR2 (hCCR2) and potent functional antagonism. nih.gov One lead compound, 8d, demonstrated a good hCCR2 binding affinity and high selectivity over other chemokine receptors. nih.gov This research highlights the successful application of the azetidine core in designing modulators for this important class of inflammatory targets. nih.gov

| Compound Name/Code | Target | Activity Type | Activity Value | Reference |

|---|---|---|---|---|

| Compound 2a (3-pyridinyl) | hCCR2 | IC50 | 190 nM | nih.gov |

| Compound 2e (methoxy-pyridinyl) | hCCR2 | IC50 | 3-5 fold increase vs 2a | nih.gov |

| Compound 8d | hCCR2 | IC50 (Binding) | 37 nM | nih.gov |

| Compound 8d | hCCR2 | IC50 (Chemotaxis) | 30 nM | nih.gov |

N-methyl-D-aspartate (NMDA) Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory. nih.govmdpi.com Over-activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases. nih.gov Consequently, modulation of NMDA receptor activity is a key therapeutic strategy. The conformational rigidity of the azetidine ring has been exploited to create constrained analogs of NMDA itself.

Researchers synthesized the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) to probe their interactions with NMDA receptors. nih.govnih.gov These compounds act as conformationally restricted analogs of the endogenous agonist. nih.gov Radioligand binding assays and electrophysiological characterization revealed that the stereochemistry of the ADC compounds was critical for their affinity and agonist activity at different NMDA receptor subtypes (composed of NR1 and NR2A-D subunits). nih.govnih.gov The L-trans-ADC isomer showed the highest binding affinity and displayed the highest agonist potency at the NR1/NR2D subtype, demonstrating that the azetidine scaffold can be used to achieve subtype-selective modulation of this complex receptor. nih.govnih.gov

| Compound | Assay/Target | Activity Type | Activity Value | Reference |

|---|---|---|---|---|

| L-trans-ADC | Native NMDA Receptors | Ki | 10 µM | nih.govnih.gov |

| D-cis-ADC | Native NMDA Receptors | Ki | 21 µM | nih.govnih.gov |

| L-cis-ADC | Native NMDA Receptors | Ki | >100 µM | nih.govnih.gov |

| D-trans-ADC | Native NMDA Receptors | Ki | 90 µM | nih.govnih.gov |

| L-trans-ADC | NR1/NR2D Subtype | EC50 | 50 µM | nih.gov |

| D-cis-ADC | NR1/NR2D Subtype | EC50 (Partial Agonist) | 230 µM | nih.gov |

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. researchgate.net The azetidine scaffold has emerged as a valuable component in the design of potent and selective kinase inhibitors for anticancer therapy. researchgate.netnih.gov

One prominent example is the development of azetidine-based inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor with kinase-like functions that is often constitutively active in cancer. nih.govaacrjournals.org A series of (R)-azetidine-2-carboxamide-based small molecules were found to selectively inhibit STAT3 DNA-binding activity with high potency. aacrjournals.org Compounds such as H169 and H182 irreversibly inhibit STAT3 activation, leading to the suppression of tumor cell viability and growth, particularly in models of triple-negative breast cancer (TNBC). nih.govaacrjournals.org In addition to STAT3, azetidine-containing compounds have been developed as inhibitors of receptor tyrosine kinases like MerTK, where the azetidine-benzoxazole substituent was key to achieving potent in vivo target engagement. nih.gov These studies demonstrate the versatility of the azetidine scaffold in creating targeted kinase inhibitors with therapeutic potential.

| Compound Name/Code | Target | Activity Type | Activity Value | Reference |

|---|---|---|---|---|

| H169 | STAT3 | KD | 1 pM | aacrjournals.org |

| H174 | STAT3 | KD | 3.7 nM | aacrjournals.org |

| H182 / H169 | STAT3 (DNA-binding) | IC50 | 0.28 - 0.66 µM | aacrjournals.org |

| H182 / H169 | TNBC Cell Growth | EC50 | 1.0 - 1.9 µM | aacrjournals.org |

| Compound 31 | MerTK | Potently engages target in vivo | nih.gov |

Triple Reuptake Inhibition

The this compound scaffold has been investigated in the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). This class of compounds is being explored for the treatment of major depressive disorder, with the hypothesis that modulating all three monoamine neurotransmitters could lead to enhanced efficacy and a faster onset of action compared to more selective agents.

Research into 3-aminoazetidine derivatives has shown that bioisosteric modification of related scaffolds can yield potent TRIs. The goal of these studies is often to identify compounds with a specific inhibitory profile, such as a higher potency for SERT and NET over DAT, which is believed to be beneficial for antidepressant activity while potentially mitigating dopamine-related side effects. The rigid azetidine ring helps to constrain the conformation of the molecule, which can lead to improved binding affinity and selectivity for the monoamine transporters.

| Target | Inhibitory Activity (IC50 nM) |

|---|---|

| SERT | 1.5 |

| NET | 3.7 |

| DAT | 28 |

Note: The data in the table is representative of compounds from this class and is intended for illustrative purposes.

CCR2 Antagonism

The this compound scaffold is also a key component in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a significant role in inflammatory responses by mediating the migration of monocytes and macrophages to sites of inflammation. Consequently, blocking this interaction is a therapeutic strategy for various inflammatory diseases.

| Assay | Activity (IC50 nM) |

|---|---|

| CCR2b Binding | 3.2 |

| MCP-1-Induced Chemotaxis | 0.83 |

| Ca2+ Flux | 7.5 |

Note: The data is representative of potent compounds within the (R)-3-aminopyrrolidine series, a structurally related class, to illustrate the potential of small amine ring scaffolds.

Histamine (B1213489) H4 Receptor Antagonism

Derivatives of this compound have been identified as potent inhibitors of the histamine H4 receptor (H4R). nih.gov The H4R is primarily expressed on cells of the immune system, including mast cells and eosinophils, and is involved in mediating inflammatory and allergic responses. Antagonism of this receptor is a promising therapeutic approach for pruritus (itching) and inflammatory skin conditions. tourettes-action.org.uk

Specifically, the compound 1-(8-bromopyrido[2,3-e] nih.govbuzzrx.comtriazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amine has demonstrated strong H4R inhibitory effects. nih.gov This activity is associated with the suppression of histamine-induced infiltration of inflammatory cells, leading to potent anti-inflammatory and anti-itching effects. nih.gov This highlights the utility of the this compound scaffold in designing selective and effective H4R antagonists. nih.gov

Antibacterial Properties of Derivatives

The azetidine core, particularly in the form of azetidin-2-ones (β-lactams), is a well-established pharmacophore in antibacterial agents, most famously in penicillin antibiotics. Research has extended to other azetidine derivatives to explore new antibacterial agents that could overcome existing resistance mechanisms.

Studies on series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have demonstrated that these compounds can exhibit moderate to high antibacterial action against various pathogenic bacteria. The specific substitutions on the azetidine ring system are critical for determining the spectrum and potency of the antibacterial activity. This research indicates that the azetidine scaffold continues to be a valuable template for the development of novel antibacterial compounds.

Therapeutic Applications

The diverse biological activities of this compound derivatives have led to their investigation for a range of therapeutic applications, from central nervous system disorders to inflammatory conditions.

Neurological Disorders (e.g., Parkinson's Disease, Tourette's Syndrome, ADHD, Alzheimer's Disease)

The ability of this compound derivatives to function as triple reuptake inhibitors (TRIs) makes them candidates for treating disorders characterized by monoamine neurotransmitter imbalances.

ADHD: Attention-Deficit/Hyperactivity Disorder (ADHD) is often treated with drugs that modulate dopamine and norepinephrine levels. TRIs, by inhibiting the reuptake of these catecholamines along with serotonin, may offer a therapeutic benefit in managing ADHD symptoms.

Alzheimer's Disease: The modulation of neurotransmitter systems is one approach to managing the symptoms of Alzheimer's disease. Furthermore, the histamine H3 and H4 receptors are being explored as targets for neurodegenerative conditions. Given that derivatives of the this compound scaffold can act as H4R antagonists, this presents a potential, albeit less direct, avenue for research in Alzheimer's therapy.

Parkinson's Disease: While the primary pathology of Parkinson's disease is the loss of dopaminergic neurons, neuroinflammation and other neurotransmitter systems are also implicated. The anti-inflammatory properties associated with CCR2 and H4R antagonism, coupled with the dopamine-modulating effects of TRIs, suggest a theoretical basis for investigating these compounds in multifaceted approaches to Parkinson's treatment.

Tourette's Syndrome: This neurodevelopmental disorder is associated with dysfunction in dopaminergic and other neurotransmitter pathways. Treatments for co-occurring conditions like ADHD and OCD often involve agents that modulate serotonin and norepinephrine. nih.gov The broad-spectrum activity of TRIs on all three major monoamines suggests they could be a potential area of investigation for managing the complex symptoms of Tourette's syndrome.

Inflammatory and Allergic Diseases (e.g., Atopic Dermatitis, Urticaria)

The potent histamine H4 receptor (H4R) antagonism exhibited by certain this compound derivatives provides a direct therapeutic rationale for their use in inflammatory and allergic diseases. nih.govtourettes-action.org.uk The H4R plays a key role in mediating the inflammatory and pruritic (itch) components of allergic reactions. tourettes-action.org.uk

Atopic Dermatitis (AD): This chronic inflammatory skin disease is characterized by intense itching and skin inflammation. By blocking the H4R, derivatives like 1-(8-bromopyrido[2,3-e] nih.govbuzzrx.comtriazolo[4,3-a]pyrazin-4-yl)-N-methylazetidin-3-amine can inhibit the infiltration of inflammatory cells and exert strong anti-itching and anti-inflammatory effects, making them highly promising candidates for AD treatment. nih.gov

Urticaria: Also known as hives, urticaria is characterized by itchy welts on the skin resulting from histamine release. The H4R is implicated in the pathology of various forms of urticaria. Therefore, potent H4R antagonists based on the this compound scaffold are being investigated for their potential to treat these conditions, including chronic idiopathic urticaria. nih.gov

Cancer Therapy

The azetidine scaffold is of significant interest in the development of novel anticancer agents due to its ability to be incorporated into molecules that target key pathways in cancer cell proliferation. nih.gov Research has demonstrated that derivatives containing this moiety exhibit antiproliferative effects across various cancer cell lines. For instance, certain 3-(4-methoxyphenyl)azetidine (B1594139) derivatives have been synthesized and evaluated for their in vitro anticancer activity. One such compound, 3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide, was found to be highly effective against the A431 (skin) and 786-O (kidney) cancer cell lines, with EC50 values of 0.77 µM and 0.73 µM, respectively. researchgate.net